molecular formula C6H10ClNO3 B2934854 Methyl 3-(2-chloroacetamido)propanoate CAS No. 666832-64-0

Methyl 3-(2-chloroacetamido)propanoate

Cat. No.: B2934854
CAS No.: 666832-64-0
M. Wt: 179.6
InChI Key: QSZIGTZFEBZNHL-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroacetamido)propanoate is a chemical compound with the CAS Number: 666832-64-0 . It has a molecular weight of 179.6 . The IUPAC name for this compound is methyl 3-[(chloroacetyl)amino]propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10ClNO3/c1-11-6(10)2-3-8-5(9)4-7/h2-4H2,1H3,(H,8,9) . This code gives a detailed description of the molecule’s structure and connectivity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.60 . The compound is a solid under normal conditions .

Scientific Research Applications

Antimalarial Activity

Werbel et al. (1986) described the synthesis and antimalarial activity of compounds derived from the structural modification of Methyl 3-(2-chloroacetamido)propanoate, highlighting its role in developing potent antimalarial agents with promising pharmacokinetic properties suitable for clinical trials (Werbel et al., 1986).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) explored the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole, starting from compounds structurally related to this compound. This study provided insight into the compound's potential as a precursor for developing new agents with significant antibacterial and cytotoxic properties (Noolvi et al., 2014).

Synthesis of 2-Substituted 4-Pyridylpropionates

Adger et al. (1988) reported on the synthesis of methyl 3-(2-methoxy-4-pyridyl)propionate, a key intermediate in creating long-acting histamine H2-receptor antagonists, illustrating the utility of this compound in synthesizing compounds with potential therapeutic applications (Adger et al., 1988).

Herbicidal Activity

Shimabukuro et al. (1978) investigated the physiological effects of a compound structurally similar to this compound on plant growth, demonstrating its potential application in developing selective herbicides with specific modes of action (Shimabukuro et al., 1978).

Histone Deacetylase Inhibition

El-Rayes et al. (2019) focused on synthesizing and assessing the antiproliferative activity of compounds based on the structure of Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate as potent histone deacetylase inhibitors. This research highlighted the compound's potential role in cancer treatment through enzyme inhibition (El-Rayes et al., 2019).

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-11-6(10)2-3-8-5(9)4-7/h2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZIGTZFEBZNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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